Boc-alpha-methyl-L-aspartic acid

説明

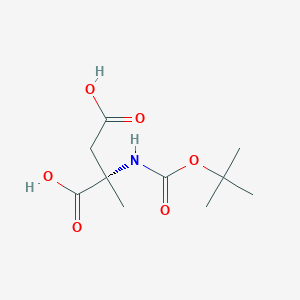

Boc-alpha-methyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as an intermediate in various organic synthesis processes due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid in methanol for Boc group removal.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of free amino acids or other substituted derivatives.

科学的研究の応用

Peptide Synthesis

Role as a Protecting Group:

Boc-alpha-methyl-L-aspartic acid is primarily utilized as a protecting group for the amino group during peptide synthesis. This allows for selective modifications of amino acids without interference from other functional groups. The stability of the Boc group under various reaction conditions makes it an ideal choice for synthesizing complex peptides.

Case Study:

In a study focused on synthesizing cyclic peptides, this compound was employed to protect the amino group, facilitating the formation of cyclic structures through side-chain interactions. This method showcased the compound's utility in creating diverse peptide architectures while maintaining high yields and purity levels .

Drug Development

Enhancing Stability and Bioavailability:

In pharmaceutical research, this compound is integral to developing peptide-based drugs. Its properties enhance the stability and bioavailability of therapeutic agents, which is crucial for effective treatment outcomes.

Case Study:

A recent investigation illustrated how this compound derivatives were used to create novel analgesics with improved pharmacokinetic profiles. These compounds demonstrated enhanced solubility and absorption rates in biological systems, highlighting the importance of this amino acid derivative in drug formulation.

Bioconjugation

Facilitating Targeted Therapies:

The compound plays a vital role in bioconjugation processes, linking peptides to other biomolecules such as antibodies or enzymes. This capability is essential for developing targeted therapies that can selectively interact with specific cellular pathways.

Case Study:

Research on targeted cancer therapies utilized this compound in conjugating tumor-targeting peptides with cytotoxic agents. The resulting bioconjugates exhibited significant efficacy in selectively targeting cancer cells while minimizing effects on healthy tissues .

Neuroscience Research

Studying Neurotransmitter Pathways:

this compound is valuable in neuroscience for studying excitatory neurotransmission pathways, as aspartic acid is a key neurotransmitter involved in these processes. Understanding its role can provide insights into neurological disorders.

Case Study:

A study investigating excitatory synaptic transmission highlighted how this compound analogs were used to modulate receptor activity in neuronal cultures. This research contributed to understanding synaptic plasticity and potential therapeutic targets for neurodegenerative diseases .

Data Summary Table

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Enabled high-yield cyclic peptide synthesis |

| Drug Development | Enhancing drug stability and bioavailability | Improved pharmacokinetics in analgesic formulations |

| Bioconjugation | Linking peptides with biomolecules | Effective targeted therapies for cancer treatment |

| Neuroscience Research | Studying neurotransmitter pathways | Insights into excitatory transmission mechanisms |

作用機序

The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves its role as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

類似化合物との比較

- Boc-L-aspartic acid

- Boc-L-glutamic acid

- Boc-L-alanine

Comparison: Boc-alpha-methyl-L-aspartic acid is unique due to the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound. Compared to Boc-L-aspartic acid, the alpha-methyl derivative exhibits different reactivity patterns and is used in specific synthetic applications where steric effects are desired .

生物活性

Boc-alpha-methyl-L-aspartic acid (Boc-α-Me-Asp) is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and neurobiology, due to its unique structural properties and biological activities.

Boc-α-Me-Asp is synthesized through the protection of L-aspartic acid's amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is typically conducted under anhydrous conditions to maintain the stability of the Boc group. The structure of Boc-α-Me-Asp can be represented as follows:

The mechanism of action for Boc-α-Me-Asp primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection under acidic conditions, the free amino group can engage in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Biological Activity

1. Neuropharmacological Effects:

Boc-α-Me-Asp has been studied for its potential neuropharmacological effects, particularly as an antagonist at glutamate receptors. This compound's structural modifications confer unique binding properties that can influence receptor activity and downstream signaling pathways.

2. Enzyme Interactions:

Research indicates that Boc-α-Me-Asp can interact with various enzymes involved in metabolic pathways. For instance, it has been used to study enzyme-substrate interactions, providing insights into protein folding and function .

3. Tumor Imaging:

Boc-α-Me-Asp derivatives have been explored in the context of tumor imaging. The compound's ability to cross the blood-brain barrier (BBB) via L-type amino acid transporters (LATs) makes it a candidate for developing radiotracers for positron emission tomography (PET) imaging in gliomas. Studies have shown that α-methyl substitution alters the uptake characteristics of these compounds in tumor models, influencing their efficacy as imaging agents .

Comparative Analysis

The following table summarizes the biological activities and applications of Boc-α-Me-Asp compared to other related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Glutamate receptor antagonist; enzyme substrate | Tumor imaging; peptide synthesis |

| Boc-L-aspartic acid | Moderate receptor activity | Peptide synthesis |

| Boc-L-glutamic acid | Glutamate receptor agonist | Neurotransmitter studies |

| Boc-L-alanine | Minimal receptor interaction | General peptide synthesis |

Case Studies

Several studies have highlighted the biological significance of Boc-α-Me-Asp:

- Study on Tumor Imaging: A study demonstrated that Boc-α-Me-Asp derivatives exhibit enhanced uptake in glioma models compared to their α-hydrogen counterparts. This property was attributed to their selective transport through LATs, which are overexpressed in tumor tissues .

- Enzyme Interaction Analysis: Research involving enzyme kinetics showed that Boc-α-Me-Asp could serve as a substrate for certain enzymes, providing critical data on its role in metabolic pathways and potential therapeutic applications .

特性

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDCRWFYQLYYCO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。